(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester
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Overview
Description
Ethyl N-(2-methoxy-4-nitrophenyl)carbamate is an organic compound with the molecular formula C10H12N2O5 and a molecular weight of 240.218 g/mol It is known for its unique chemical structure, which includes a carbamate group attached to a nitrophenyl ring substituted with methoxy and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester typically involves the reaction of 2-methoxy-4-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The general reaction scheme is as follows:
2-methoxy-4-nitroaniline+ethyl chloroformate→ethyl N-(2-methoxy-4-nitrophenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methoxy-4-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (e.g., chloride, bromide) and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-methoxy-4-aminophenyl carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-methoxy-4-nitrophenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrophenyl group may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Ethyl N-(2-methoxy-4-nitrophenyl)carbamate can be compared with other similar compounds, such as:
Ethyl N-(4-methyl-2-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl N-(4-ethoxy-2-nitrophenyl)carbamate: Similar structure but with an ethoxy group instead of a methoxy group.
M(2-Methoxy-4-nitrophenyl)-carbamic acid ethyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
These compounds share similar chemical properties and reactivity but differ in their specific substituents, which can influence their overall behavior and applications.
Properties
IUPAC Name |
ethyl N-(2-methoxy-4-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-17-10(13)11-8-5-4-7(12(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZCBGFXWWBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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